Lipophilicity (LogP) Ranking: Intermediate Hydrophobicity Distinguishes 1-(Cyclobutylmethyl)azepane from Lower and Higher N-Alkyl Congeners
1-(Cyclobutylmethyl)azepane exhibits a computed LogP of 2.60 , placing it intermediate between 1-ethylazepane (LogP 2.42 ) and 1-benzylazepane (LogP 3.00 [1]), and significantly above 1-methylazepane (LogP 1.89 ). This 0.18–0.71 log unit differential relative to closest neighbors translates to approximately 1.5–5× differences in octanol-water partition coefficients, which directly influence passive membrane permeability and nonspecific protein binding [2]. The compound avoids the excessive hydrophobicity of 1-(cyclohexylmethyl)azepane (LogP 3.80 [3]), which violates the Lipinski Rule of Five upper bound for LogP (≤5) but approaches limits associated with poor solubility and rapid hepatic clearance.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 (computed) |
| Comparator Or Baseline | 1-Methylazepane LogP 1.89; 1-Ethylazepane LogP 2.42; 1-Benzylazepane LogP 3.00; 1-(Cyclohexylmethyl)azepane LogP 3.80 |
| Quantified Difference | ΔLogP vs. 1-ethyl = +0.18; vs. 1-benzyl = −0.40; vs. 1-cyclohexylmethyl = −1.20 |
| Conditions | Computed LogP values from Chemsrc (target), ChemSpider ACD/LogP (1-methyl, 1-ethyl), 0elem/Chemsrc (1-benzyl), Molaid (1-cyclohexylmethyl) |
Why This Matters
For lead optimization campaigns, the intermediate LogP of 1-(cyclobutylmethyl)azepane offers a tunable hydrophobicity window that balances permeability and solubility, whereas 1-cyclohexylmethyl or 1-benzyl analogs risk excessive hydrophobicity and 1-methyl/1-ethyl analogs may under-deliver on membrane partitioning.
- [1] 0elem.com / Chemsrc, 1-Benzylazepane (CAS 20422-13-3), LogP 3.0005, accessed 2026-04-28. View Source
- [2] Waring, M. J., Lipophilicity in drug discovery, Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
- [3] Molaid, 1-(Cyclohexylmethyl)azepane (CAS 13351-01-4), computed LogP 3.8, accessed 2026-04-28. View Source
